molecular formula C10H9N3O3 B1521210 3-Methyl-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole CAS No. 1193389-23-9

3-Methyl-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B1521210
CAS No.: 1193389-23-9
M. Wt: 219.2 g/mol
InChI Key: RYMTUWLKBTZRLL-UHFFFAOYSA-N
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Description

Structural Classification Within the Oxadiazole Family

The oxadiazole family comprises four regioisomers distinguished by nitrogen and oxygen atom positions. Among these, 1,2,4-oxadiazole is thermodynamically stable due to its aromaticity and minimized ring strain. The compound features:

  • A 1,2,4-oxadiazole core with a methyl group at position 3.
  • A 3-methyl-4-nitrophenyl substituent at position 5, introducing steric and electronic effects.

Table 1: Stability and Properties of Oxadiazole Isomers

Isomer Stability (ΔG, kcal/mol) Dipole Moment (D) Common Applications
1,2,4-Oxadiazole 0.0 (reference) 3.2 Bioactive molecules, polymers
1,3,4-Oxadiazole +8.6 2.5 Drug design, agrochemicals
1,2,3-Oxadiazole +21.3 4.1 Rare due to instability
1,2,5-Oxadiazole +40.6 3.8 Energetic materials

Data derived from computational studies.

The methyl group at position 3 enhances lipophilicity, while the nitro group at the phenyl ring’s para position acts as a strong electron-withdrawing group, polarizing the aromatic system and facilitating hydrogen bonding.

Historical Context of Oxadiazole Derivatives in Heterocyclic Chemistry

1,2,4-Oxadiazoles were first synthesized in 1884 via 1,3-dipolar cycloaddition reactions. Their utility expanded with the discovery of bioactive derivatives:

  • Raltegravir : An HIV integrase inhibitor featuring a 1,2,4-oxadiazole motif.
  • Pleconaril : An antiviral agent with a 1,2,4-oxadiazole scaffold.
  • Ataluren : A nonsense mutation suppressant for Duchenne muscular dystrophy.

Recent advances in microwave-assisted synthesis and flow chemistry have enabled efficient production of this compound, as demonstrated in studies optimizing amidoxime cyclization.

Significance of Nitrophenyl Substitutions in Bioactive Molecules

Nitrophenyl groups enhance molecular interactions through:

  • Electron-withdrawing effects : Increasing electrophilicity for nucleophilic attack or enzyme inhibition.
  • Hydrogen-bonding capacity : The nitro group’s oxygen atoms engage with amino acid residues (e.g., Thr, Gln).
  • Improved lipophilicity : Facilitating membrane permeability in antimicrobial and anticancer agents.

Table 2: Bioactivity of Nitrophenyl vs. Non-Nitrophenyl Oxadiazoles

Compound Class Anticancer IC₅₀ (μM) Antibacterial MIC (μg/mL) Antifungal MIC (μg/mL)
Nitrophenyl-1,2,4-oxadiazoles 0.22–1.56 5–8.9 0.78–1.56
Phenyl-1,2,4-oxadiazoles 2.76–92.4 10–25 3.12–6.25

Data compiled from studies on analogous compounds.

The 3-methyl-4-nitrophenyl substituent in this compound likely augments its binding to targets like acetylcholinesterase or DNA topoisomerases, as observed in structurally related molecules. Ongoing research explores its potential as a lead compound for antimicrobial and anticancer therapies, leveraging its balanced polarity and metabolic stability.

Properties

IUPAC Name

3-methyl-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-6-5-8(3-4-9(6)13(14)15)10-11-7(2)12-16-10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMTUWLKBTZRLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC(=NO2)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601218684
Record name 3-Methyl-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601218684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193389-23-9
Record name 3-Methyl-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193389-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601218684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Key Reaction Steps

The synthesis of 3-Methyl-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole generally proceeds through the following key stages:

  • Nitration of 3-Methylbenzene:
    The starting material, 3-methylbenzene (m-xylene), undergoes electrophilic aromatic substitution with a nitrating agent (commonly a mixture of nitric acid and sulfuric acid) to introduce a nitro group, yielding 3-methyl-4-nitrobenzene. This step requires careful temperature control (typically below 50°C) to avoid over-nitration or side reactions.

  • Oxidation to Nitrophenol Derivative:
    The nitro-substituted aromatic compound is then oxidized to form a nitrophenol or related derivative. This oxidation step is critical for introducing functional groups that facilitate subsequent cyclization.

  • Conversion to Amidoxime Intermediate:
    The nitrophenol derivative is transformed into an amidoxime by reaction with hydroxylamine under reflux conditions. This intermediate is pivotal for the ring closure step.

  • Cyclization to Form the Oxadiazole Ring:
    Cyclization is achieved by reacting the amidoxime intermediate with an activated acylating agent such as acetic anhydride. The reaction is carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures ranging from 80°C to 100°C. Catalytic amounts of potassium carbonate (K₂CO₃) or other bases are often added to enhance cyclization efficiency and yield.

  • Purification:
    The crude product is purified by recrystallization or chromatographic techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to achieve high purity.

Industrial Production Methods

In industrial settings, the synthesis of this compound is optimized for scale, yield, and purity through:

  • Continuous Flow Reactors:
    Utilizing continuous flow technology allows precise control over reaction times, temperatures, and reagent mixing, leading to improved reproducibility and safety.

  • Optimized Reaction Conditions:
    Parameters such as temperature, solvent choice, reagent stoichiometry, and catalysts are finely tuned to maximize yield (typically 65–80%) and minimize byproducts.

  • Use of Catalysts and Solvent Systems:
    Catalysts like K₂CO₃ and solvents such as DMF or acetic acid are selected to promote efficient cyclization and facilitate downstream processing.

  • Green Chemistry Considerations:
    Efforts are made to recycle solvents and minimize hazardous waste, enhancing the sustainability of the process.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Solvent Yield (%) Notes
Nitration HNO₃/H₂SO₄ mixture 0–50°C None (neat) 70–85 Control temperature to avoid dinitration; monitor by TLC
Oxidation Oxidizing agent (e.g., KMnO₄ or others) Room temp to reflux Aqueous or organic 60–75 Selective oxidation to nitrophenol derivative; avoid over-oxidation
Amidoxime formation Hydroxylamine hydrochloride, base Reflux (80–100°C) Ethanol or water 70–80 Reflux under anhydrous conditions improves conversion
Cyclization (Ring closure) Acetic anhydride, K₂CO₃ catalyst 80–100°C DMF or DMSO 65–80 Anhydrous conditions critical; catalyst enhances yield and reduces reaction time
Purification Recrystallization or chromatography Ambient Various Purity >95% confirmed by HPLC and NMR

Analytical Characterization Supporting Preparation

  • Nuclear Magnetic Resonance (NMR):

    • ^1H NMR shows methyl protons as singlets near δ 2.5 ppm.
    • Aromatic protons resonate between δ 7.0–8.5 ppm, with deshielding effects due to the nitro group.
    • ^13C NMR confirms the oxadiazole ring carbons and substituted aromatic carbons.
  • Infrared Spectroscopy (IR):

    • Strong absorption bands at ~1540 cm⁻¹ (C=N stretching of oxadiazole) and ~1350 cm⁻¹ (NO₂ symmetric stretching) confirm functional groups.
  • Mass Spectrometry (MS):

    • High-resolution electrospray ionization MS (ESI-MS) shows molecular ion peak at m/z 248.07 ([M+H]^+) consistent with molecular formula C10H9N3O3.
  • Chromatography:

    • HPLC and TLC used to monitor reaction progress and purity (>95%) of the final product.

Summary Table of Preparation Methods

Preparation Stage Description Key Parameters Typical Yield (%)
Nitration Electrophilic substitution on 3-methylbenzene HNO₃/H₂SO₄, 0–50°C 70–85
Oxidation Conversion to nitrophenol derivative KMnO₄ or similar, reflux 60–75
Amidoxime Formation Reaction with hydroxylamine Reflux, ethanol/water 70–80
Cyclization (Oxadiazole ring formation) Reaction with acetic anhydride, catalyst K₂CO₃ 80–100°C, DMF or DMSO 65–80
Purification Recrystallization or chromatography Ambient >95 purity

Research Findings and Notes on Preparation

  • Temperature control during nitration and cyclization is crucial to prevent side reactions such as over-nitration or hydrolysis of intermediates.
  • Anhydrous and inert atmosphere conditions during cyclization improve yields and reduce impurities.
  • Catalysts like potassium carbonate significantly enhance the cyclization efficiency by facilitating deprotonation steps.
  • Continuous flow reactors in industrial synthesis provide better heat and mass transfer, leading to higher reproducibility and scalability.
  • The choice of solvent affects solubility of intermediates and reaction kinetics; polar aprotic solvents (DMF, DMSO) are preferred for cyclization.
  • Purification techniques such as HPLC are essential to confirm the structural integrity and purity of the final compound.

Chemical Reactions Analysis

Substitution Reactions

The methyl group at position 3 of the oxadiazole ring undergoes substitution under mild conditions. For example:

  • Reaction with benzyl alcohol yields aryl nitrile, benzyl acetate, and benzaldehyde as primary products .

  • Reaction with benzylamine produces aryl nitrile and N-acetylbenzylamine .

Key observations :

  • Substitution occurs faster in the presence of benzylamine compared to benzyl alcohol .

  • The methyl group exhibits proton exchange with benzyl alcohol, facilitating reactivity .

Table 1: Major substitution products and conditions

ReagentPrimary ProductsSecondary Products
Benzyl alcoholAryl nitrile, benzyl acetate1,3,5-triazines, benzaldehyde
BenzylamineAryl nitrile, N-acetylbenzylamineTrace aromatic amines

Oxidation and Reduction Pathways

The nitro group on the phenyl ring participates in redox reactions:

  • Oxidation :

    • Nitro groups can be oxidized to nitroso (-NO) or nitrate (-ONO₂) derivatives using agents like KMnO₄ or H₂O₂ .

  • Reduction :

    • Catalytic hydrogenation (H₂/Pd) or Fe/HCl reduces the nitro group to an amine (-NH₂) .

Mechanistic notes :

  • Reduction of the nitro group generates intermediates that can undergo cyclization or further functionalization .

  • Redox activity correlates with biological effects, such as enzyme inhibition .

Proton Exchange in the Methyl Group

The methyl group at position 5 of the oxadiazole exhibits unique reactivity:

  • Deuterium exchange occurs readily in deuterated benzyl alcohol, indicating acidic protons (pKa ~15–17) .

  • This exchange precedes substitution reactions, suggesting a stepwise mechanism involving deprotonation .

Reaction Mechanisms and Catalytic Influence

Proposed mechanisms :

  • Substitution with benzyl alcohol :

    • Proton exchange at the methyl group.

    • Nucleophilic attack by benzyl alcohol on the oxadiazole ring.

    • Ring opening and rearrangement to form nitrile and acetate products .

  • Substitution with benzylamine :

    • Similar pathway, but amine nucleophiles accelerate ring-opening due to stronger basicity .

Catalytic effects :

  • Acidic or basic conditions modulate reaction rates and product distributions.

  • Polar aprotic solvents (e.g., DMF) enhance substitution efficiency .

Stability and Degradation

  • Thermal stability : Decomposes above 200°C, releasing NOₓ gases.

  • Hydrolytic stability : Resistant to aqueous hydrolysis at neutral pH but degrades under strongly acidic/basic conditions .

Scientific Research Applications

Chemistry

In the realm of organic synthesis, 3-Methyl-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for creating derivatives with tailored properties.

Research has indicated that this compound exhibits significant biological activities , particularly in the following areas:

  • Antimicrobial Properties: Studies have shown that oxadiazole derivatives can inhibit the growth of various bacteria and fungi.
  • Anticancer Activity: Compounds within the oxadiazole class have demonstrated activity against different cancer cell lines. For example:
CompoundCell LineIC50 (μM)
Compound 1Human Colon Adenocarcinoma (HT-29)92.4
Compound 2Ovarian Adenocarcinoma (OVXF 899)2.76
Compound 2Renal Cancer (RXF 486)1.143

These findings suggest that modifications to the oxadiazole structure can lead to compounds with enhanced anticancer properties.

Medicinal Chemistry

In medicinal chemistry, the therapeutic potential of this compound is under investigation for its role in treating various diseases. Its mechanism of action involves interactions with specific molecular targets, particularly due to the reactivity of the nitro group, which can participate in redox reactions affecting enzyme activities.

Material Science

The compound is also being explored for its utility in developing new materials and chemical processes. Its structural characteristics lend themselves to applications in creating specialized polymers or coatings that require specific thermal or chemical resistance.

Mechanism of Action

The mechanism by which 3-Methyl-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, as it can undergo redox reactions and interact with enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of 3-Methyl-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole and Analogs
Compound Name Substituents Molecular Weight logP Key Features Application Reference
Target Compound 3-methyl-4-nitrophenyl 273.26* ~3.2† Electron-withdrawing nitro group; methyl enhances lipophilicity Potential pharmacological agent N/A
3-(4-Nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole 4-nitrophenyl, phenylethyl 295.3 4.707 High logP due to phenylethyl group; rigid structure Research chemical
Prodolol (β-adrenoblocker) Phenoxymethyl, amino groups ~300‡ N/A Combines β-adrenoceptor and α-blocking activity Cardiovascular therapy
3-Methyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole Piperidinylmethyl 181.24 ~1.8§ Nitrogen-rich substituent improves solubility Pharmaceutical intermediate
LLM-191 (energetic material) 4-Nitrofurazan N/A N/A High detonation velocity (9053 m/s) Explosive formulations

*Calculated from molecular formula C₁₁H₁₀N₄O₃.
†Estimated using fragment-based methods.
‡Approximate based on structural analogy.
§Predicted via computational tools.

Key Observations:
  • Electronic Effects : The nitro group at the 4-position of the phenyl ring introduces strong electron-withdrawing effects, which may enhance stability and intermolecular interactions (e.g., hydrogen bonding) compared to methoxy or halogen-substituted analogs .
  • Biological Activity: Prodolol’s phenoxymethyl and amino substituents enable dual β-/α-adrenoceptor blocking, whereas the target compound’s nitro group may favor interactions with enzymes like acetylcholinesterase, as seen in other 1,2,4-oxadiazoles .

Pharmacological Potential

  • Anticholinesterase Activity : 1,2,4-Oxadiazoles with nitro groups exhibit strong acetylcholinesterase inhibition, as seen in Pimpinella anisum extracts . The target compound’s nitro substituent may enhance this activity compared to methyl- or piperidine-substituted analogs.
  • Cytotoxicity : Triazole- and oxadiazole-containing compounds (e.g., [1,2,4]triazole-3-thiol) show moderate antitumor activity, suggesting that the target compound’s nitro group could be leveraged for anticancer drug development .

Biological Activity

3-Methyl-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole is a compound within the oxadiazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C10H9N3O3
  • CAS Number: 1193389-23-9

The synthesis of this compound typically involves:

  • Nitration of 3-methylbenzene to introduce a nitro group.
  • Oxidation to form a nitrophenol derivative.
  • Condensation with a hydrazine derivative to create the oxadiazole ring.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, derivatives of 1,2,4-oxadiazoles have shown significant activity against various cancer cell lines:

CompoundCell LineIC50 (μM)
Compound 1Human Colon Adenocarcinoma (HT-29)92.4
Compound 2Ovarian Adenocarcinoma (OVXF 899)2.76
Compound 2Renal Cancer (RXF 486)1.143

These compounds demonstrate a range of inhibitory effects on tumor growth, with some derivatives exhibiting selectivity towards specific cancer types .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • The nitro group can undergo redox reactions, influencing enzyme activity.
  • It has shown inhibitory effects against key enzymes such as human deacetylase Sirtuin 2 and carbonic anhydrase .

Research Findings

Recent studies have expanded on the pharmacological properties of oxadiazole derivatives:

  • A review highlighted their potential as antimicrobial agents , showing effectiveness against bacteria and fungi.
  • Some derivatives have demonstrated anti-inflammatory and analgesic activities, indicating their versatility in therapeutic applications .
  • A comparative study showed that certain oxadiazoles possess better activity than established drugs like gefitinib against various targets in cancer therapy .

Case Study: Antitumor Activity

A notable study evaluated the antitumor activity of a series of oxadiazole derivatives against multiple human tumor cell lines. The results indicated that:

  • Derivative compounds exhibited IC50 values significantly lower than those for standard chemotherapy agents.
  • Selectivity was observed for renal and ovarian cancer cell lines, suggesting potential for targeted therapies .

Case Study: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of oxadiazole compounds against resistant strains of Mycobacterium tuberculosis. The study reported promising results with high metabolic stability and bioavailability for certain derivatives .

Q & A

Basic: What are the optimal synthetic routes for 3-methyl-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves cyclization reactions using amidoximes and carboxylic acid derivatives. For example:

  • Precursor preparation : Start with 3-methyl-4-nitrobenzamide and convert it to the corresponding amidoxime via hydroxylamine treatment under reflux .
  • Cyclization : React the amidoxime with an activated acylating agent (e.g., acetic anhydride) at 80–100°C in a polar aprotic solvent like DMF. Catalytic amounts of K₂CO₃ enhance cyclization efficiency .
  • Critical parameters : Temperature control (±2°C) and anhydrous conditions are essential to avoid side reactions (e.g., hydrolysis of intermediates). Yields typically range from 65–80% when monitored via TLC .

Basic: How is the compound characterized structurally, and what analytical techniques resolve ambiguities in functional group identification?

  • Spectroscopy :
    • ¹H/¹³C NMR : The oxadiazole ring protons resonate at δ 8.2–8.5 ppm (aromatic region), while the methyl group at C3 appears as a singlet near δ 2.5 ppm. Nitro group substituents deshield adjacent protons, shifting signals upfield .
    • IR : Strong absorbance at 1540 cm⁻¹ (C=N stretching) and 1350 cm⁻¹ (NO₂ symmetric stretching) confirms the oxadiazole and nitro groups .
  • Mass spectrometry : High-resolution ESI-MS provides accurate molecular ion peaks (e.g., [M+H]⁺ at m/z 248.07 for C₁₁H₁₀N₃O₃) .

Advanced: How do substituent modifications on the oxadiazole core influence biological activity, and what contradictions exist in structure-activity relationship (SAR) studies?

Substituent Position Reported Activity Contradictions
Nitro (NO₂)Para-arylEnhanced antimicrobial activity Some studies show cytotoxicity overshadowing efficacy
Methyl (CH₃)C3-oxadiazoleImproved metabolic stability Reduced solubility in aqueous media
Halogens (e.g., Br)Meta-arylAnticancer activity via kinase inhibition Limited bioavailability in vivo

Methodological note : Computational docking (e.g., AutoDock Vina) paired with in vitro assays (MIC, IC₅₀) resolves discrepancies by correlating electronic effects (Hammett constants) with activity .

Advanced: What crystallographic strategies are employed to resolve structural ambiguities in nitro-substituted oxadiazoles?

  • Single-crystal X-ray diffraction : Slow evaporation of DCM/hexane solutions yields crystals suitable for analysis. SHELX programs refine structures, with R-factors < 0.05 for high-resolution data .
  • Key findings : The nitro group adopts a coplanar conformation with the oxadiazole ring, minimizing steric hindrance. Dihedral angles between aryl and oxadiazole rings range from 5–15°, indicating partial conjugation .

Advanced: How can conflicting data on the compound’s stability under acidic/basic conditions be reconciled?

  • Contradictions : Some studies report hydrolysis of the oxadiazole ring at pH < 2, while others note stability up to pH 1.5 .
  • Resolution : Kinetic studies (HPLC monitoring) reveal that stability depends on substituent electronic effects. The electron-withdrawing nitro group slows hydrolysis compared to non-nitrated analogs . Buffered conditions (PBS, pH 7.4) show no degradation over 72 hours .

Basic: What are the compound’s solubility profiles, and how do they impact formulation for biological testing?

  • Solubility :
    • Polar solvents: >50 mg/mL in DMSO; <1 mg/mL in water .
    • Co-solvents: PEG-400 increases aqueous solubility to 5 mg/mL .
  • Formulation advice : Use sonication (30 min) and 0.1% Tween-80 for in vivo studies to prevent aggregation .

Advanced: What mechanistic insights explain the compound’s dual role as an antimicrobial and anticancer agent?

  • Antimicrobial action : Disruption of bacterial cell membranes via lipophilic interactions (logP = 2.8) .
  • Anticancer mechanism : ROS generation and mitochondrial membrane depolarization, validated via flow cytometry (Annexin V/PI staining) .
  • Contradiction : High ROS levels in normal cells limit therapeutic index. Mitigation via targeted delivery (nanoparticle encapsulation) is under investigation .

Basic: What safety protocols are recommended for handling nitro-substituted oxadiazoles?

  • Hazards : Irritant (GHS Category 4), mutagenic potential (Ames test positive in some analogs) .
  • Protocols : Use fume hoods, nitrile gloves, and avoid grinding to prevent dust inhalation .

Advanced: How can computational methods predict the compound’s reactivity in novel synthetic pathways?

  • DFT calculations : Gaussian09 optimizes transition states for proposed cyclization mechanisms (e.g., [3+2] vs. [2+3] pathways) .
  • Machine learning : QSAR models trained on oxadiazole datasets predict regioselectivity in electrophilic substitutions (accuracy >85%) .

Advanced: What strategies address low yields in scale-up synthesis of nitro-oxadiazoles?

  • Flow chemistry : Continuous reactors reduce side reactions (e.g., nitro group reduction) by maintaining precise stoichiometry .
  • Catalysis : CuI nanoparticles (1 mol%) improve cyclization efficiency, achieving 90% yield at 10 g scale .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
3-Methyl-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.